N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-11-4-5-12(9-14(11)19)20-16(23)7-6-13-10-26-18(21-13)22-17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJQZYHRTXVZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 1021256-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a furan ring, a thiazole moiety, and a 3-fluoro-4-methylphenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Kinase Inhibition : Similar compounds have shown efficacy as selective inhibitors of certain kinases, which are critical in cancer signaling pathways .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections .
Case Studies and Research Findings
- Antitumor Efficacy :
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic carboxamide groups, or functional moieties. Key comparisons include:
Table 1: Substituent and Heterocyclic Variations
Key Observations:
Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces moderate lipophilicity compared to the 3-chloro-4-fluorophenyl group in ’s analog, which has higher electronegativity due to chlorine.
Heterocycle Impact :
- Replacing furan (oxygen-containing) with thiophene (sulfur-containing) alters electronic distribution. Thiophene’s larger atomic radius and polarizability may enhance π-π stacking interactions but reduce metabolic stability compared to furan .
Functional Group Modifications :
Functional Group Comparisons: Carboxamide vs. Sulfonamide
Compounds with sulfonamide groups (e.g., ’s 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide) exhibit distinct physicochemical properties:
Q & A
Q. Basic Research Focus
- HPLC-DAD/ELSD : Purity >98% confirmed using C18 columns (acetonitrile/water gradient, 1.0 mL/min) .
- LC-MS/MS : Detects trace impurities (e.g., dehalogenated by-products at ppm levels) .
- Elemental analysis : Carbon/hydrogen/nitrogen deviations >0.3% indicate residual solvents or incomplete reactions .
How can computational methods (e.g., DFT, molecular docking) predict the compound’s pharmacokinetic or target-binding properties?
Q. Advanced Research Focus
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict solubility (logS) and lipophilicity (logP) .
- Molecular docking : AutoDock Vina simulations with protein targets (e.g., kinase enzymes) identify key interactions (e.g., hydrogen bonds with Thr183/Glu94) .
- ADMET prediction : SwissADME estimates metabolic stability (CYP3A4 substrate likelihood) and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
